molecular formula C25H23N3O3 B257799 (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile

(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile

Cat. No. B257799
M. Wt: 413.5 g/mol
InChI Key: LXHJXMMJSVZGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazolines and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile involves the inhibition of inflammatory mediators such as prostaglandins and cytokines. It also has antioxidant properties and can scavenge free radicals. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile has been shown to have several biochemical and physiological effects. It can reduce inflammation and oxidative stress and protect against neurodegenerative diseases. This compound has also been shown to improve cardiac function and prevent heart damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of inflammation, oxidative stress, and cancer progression. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile. One potential direction is the development of new synthesis methods to improve the yield and availability of this compound. Another direction is the study of its potential therapeutic properties in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further research is also needed to understand its mechanism of action and identify potential drug targets.

Synthesis Methods

The synthesis method of (4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile involves the reaction of 4-hydroxy-3-methoxybenzaldehyde, 4-methoxyphenylhydrazine, benzaldehyde, and malononitrile in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired compound in good yield.

Scientific Research Applications

(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. This compound has also been studied for its neuroprotective and cardioprotective effects.

properties

Product Name

(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]acetonitrile

InChI

InChI=1S/C25H23N3O3/c1-30-20-11-8-17(9-12-20)21-15-22(18-6-4-3-5-7-18)28(27-21)23(16-26)19-10-13-24(29)25(14-19)31-2/h3-14,22-23,29H,15H2,1-2H3

InChI Key

LXHJXMMJSVZGTP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(C#N)C4=CC(=C(C=C4)O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(C#N)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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